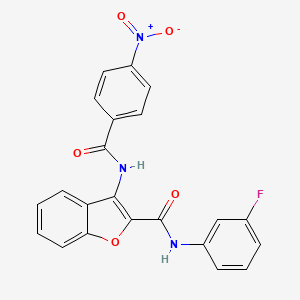
N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide, also known as NFB-2, is a small molecule that has been studied for its potential applications in drug discovery and development. NFB-2 is a member of the benzofuran family and has a unique structure that makes it an attractive target for drug development. NFB-2 has been studied for its ability to modulate the activity of several enzymes and receptors involved in a variety of physiological processes.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in drug discovery and development. It has been found to modulate the activity of several enzymes and receptors involved in a variety of physiological processes. For example, N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has also been found to modulate the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. Additionally, N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide binds to the active sites of the enzymes and receptors it modulates, thereby inhibiting their activity. Additionally, N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been found to interact with other proteins, such as G protein-coupled receptors (GPCRs), which may play a role in its mechanism of action.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been found to modulate the activity of several enzymes and receptors involved in a variety of physiological processes. For example, N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. Additionally, N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has been found to modulate the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has also been found to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is its high selectivity for its target enzymes and receptors. Additionally, N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is relatively easy to synthesize and is stable in a variety of solvents. However, there are some limitations to using N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide in laboratory experiments. For example, N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide has a relatively short half-life, which can limit its usefulness in long-term experiments. Additionally, N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide is not very soluble in water, which can limit its use in aqueous solutions.
Orientations Futures
The potential applications of N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide are still being explored. Future research could focus on identifying new targets for N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide and exploring its potential therapeutic applications. Additionally, future research could focus on further elucidating the mechanism of action of N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide and developing more efficient synthesis methods. Finally, further research could focus on developing more selective and stable analogs of N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide for use in laboratory experiments.
Méthodes De Synthèse
N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide can be synthesized in the laboratory through a reaction between 3-fluorophenylacetonitrile and 4-nitrobenzamidine. The reaction is carried out in a solvent such as dimethylformamide (DMF) and is catalyzed by a base such as sodium hydroxide. The reaction yields N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide as the major product with a yield of up to 90%.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O5/c23-14-4-3-5-15(12-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-8-10-16(11-9-13)26(29)30/h1-12H,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCHSUWBGHFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)
![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)

![N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6489851.png)


![6-[(4-chlorophenyl)methyl]-1-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6489878.png)
![N-(2-fluorophenyl)-3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489891.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6489897.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6489904.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B6489922.png)
![3-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489924.png)
![N-(4-fluorophenyl)-3-[4-(morpholine-4-sulfonyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489926.png)
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B6489934.png)